molecular formula C15H15BrO B7941623 4-Bromo-2'-ethylbenzhydrol

4-Bromo-2'-ethylbenzhydrol

Cat. No.: B7941623
M. Wt: 291.18 g/mol
InChI Key: JDQNOGVYOIRKDY-UHFFFAOYSA-N
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Description

4-Bromo-2’-ethylbenzhydrol is an organic compound with the molecular formula C15H15BrO It is a derivative of benzhydrol, where the phenyl ring is substituted with a bromine atom at the fourth position and an ethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2’-ethylbenzhydrol typically involves the bromination of 2’-ethylbenzhydrol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of 4-Bromo-2’-ethylbenzhydrol may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2’-ethylbenzhydrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2’-ethylbenzhydrol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products:

    Oxidation: 4-Bromo-2’-ethylbenzophenone.

    Reduction: 2’-Ethylbenzhydrol.

    Substitution: 4-Methoxy-2’-ethylbenzhydrol or 4-Cyano-2’-ethylbenzhydrol.

Scientific Research Applications

4-Bromo-2’-ethylbenzhydrol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying the interactions of brominated compounds with biological systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2’-ethylbenzhydrol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-Bromo-2-hydroxybenzaldehyde: Similar in structure but with an aldehyde group instead of a hydroxyl group.

    4-Bromo-2-ethylphenol: Lacks the hydroxyl group on the benzhydrol moiety.

    2-Bromo-4’-ethylbenzhydrol: Bromine and ethyl groups are positioned differently on the aromatic ring.

Uniqueness: 4-Bromo-2’-ethylbenzhydrol is unique due to the specific positioning of the bromine and ethyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(4-bromophenyl)-(2-ethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(16)10-8-12/h3-10,15,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQNOGVYOIRKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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